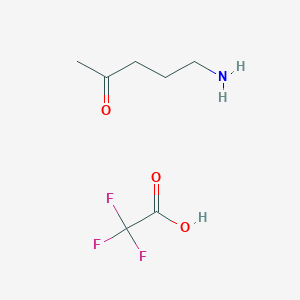
5-Aminopentan-2-one 2,2,2-trifluoroacetate
Overview
Description
5-Aminopentan-2-one 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H12F3NO3 . It has a molecular weight of 215.17 .
Molecular Structure Analysis
The InChI code for 5-Aminopentan-2-one 2,2,2-trifluoroacetate is 1S/C5H11NO.C2HF3O2/c1-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Aminopentan-2-one 2,2,2-trifluoroacetate is a liquid at room temperature . The boiling point and other physical properties are not specified .Scientific Research Applications
Enhancement of Electrophilicity in Organic Synthesis : A study by Nuhant et al. (2009) highlighted the use of trifluoroacetic anhydride in increasing the electrophilicity of aminopentadienals, leading to the formation of heterocyclic amines. This process is integral in synthesizing compounds related to protoemetine and dihydrocorynantheal (Nuhant et al., 2009).
Selective Acylation in Organic Chemistry : Research by Yoshida et al. (2012) demonstrated the selective acylation of 2-aminopentane-1,5-diol derivatives via organocatalysis. This process is significant for achieving chemoselective introduction of acyl groups in the presence of primary hydroxy groups (Yoshida et al., 2012).
Synthesis of Functionalized Lactones : Grayson and Roycroft (1993) explored the acid-catalyzed intramolecular reactions of 5-(tetrahydro 2-furyl)pentanoic trifluoroacetic anhydride, leading to the efficient synthesis of functionalized ten-membered lactones. This has implications in the development of new compounds and materials (Grayson & Roycroft, 1993).
Preparation of Amino Acids : Shimohigashi et al. (1976) detailed the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins. This research is crucial in understanding the biosynthesis and properties of these toxins (Shimohigashi et al., 1976).
Inhibition of Nitric Oxide Synthases : A study by Ulhaq et al. (1998) focused on S-2-Amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS). This research contributes to the understanding of NOS inhibitors and their potential therapeutic applications (Ulhaq et al., 1998).
Internal Standard for Metabolic Profiling : Alum et al. (2008) investigated the use of 4,4-Dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA) as a universal internal standard for NMR-based metabolic profiling studies of biofluids. This is particularly relevant in biomarker discovery for disease and drug studies (Alum et al., 2008).
Biocatalytic Synthesis of Chiral Amino Alcohols : Smith et al. (2010) described a multidisciplinary approach to the biocatalytic synthesis of chiral amino alcohols, specifically (2S,3S)-2-aminopentane-1,3-diol. This method is more environmentally friendly and efficient compared to traditional chemical routes (Smith et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-aminopentan-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPMCYJTBCULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopentan-2-one 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)
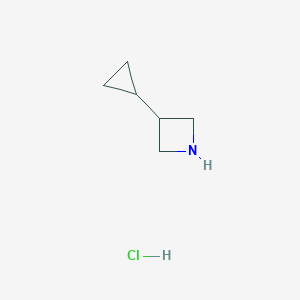

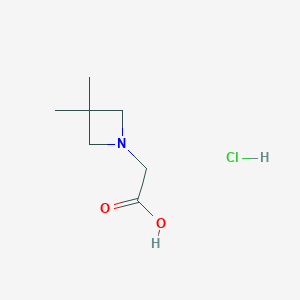
![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)
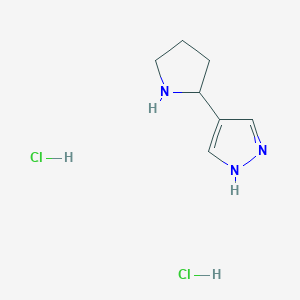
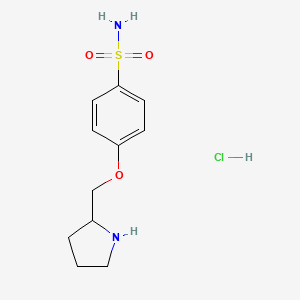
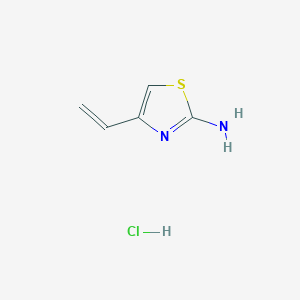
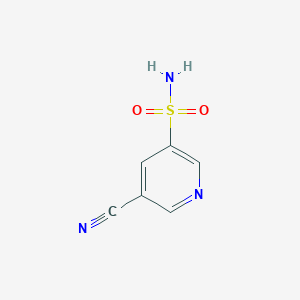
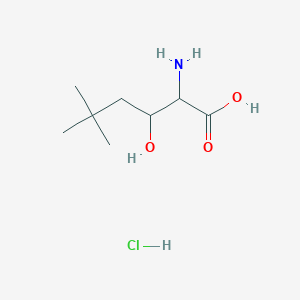
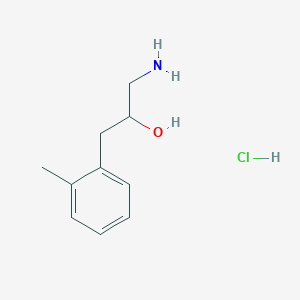
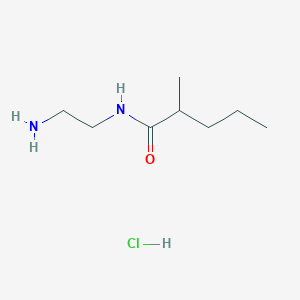
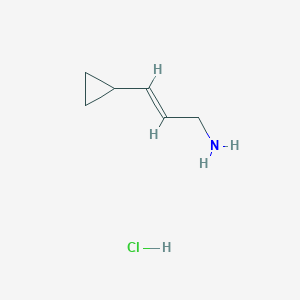
![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)